molecular formula C8H8F3N5O2S B7107549 N-[[5-(trifluoromethyl)-1H-imidazol-2-yl]methyl]-1H-imidazole-2-sulfonamide

N-[[5-(trifluoromethyl)-1H-imidazol-2-yl]methyl]-1H-imidazole-2-sulfonamide

Cat. No.: B7107549
M. Wt: 295.24 g/mol
InChI Key: AMIXPWPBEDXHAC-UHFFFAOYSA-N
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Description

N-[[5-(trifluoromethyl)-1H-imidazol-2-yl]methyl]-1H-imidazole-2-sulfonamide is a compound that features a trifluoromethyl group attached to an imidazole ring

Properties

IUPAC Name

N-[[5-(trifluoromethyl)-1H-imidazol-2-yl]methyl]-1H-imidazole-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3N5O2S/c9-8(10,11)5-3-14-6(16-5)4-15-19(17,18)7-12-1-2-13-7/h1-3,15H,4H2,(H,12,13)(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMIXPWPBEDXHAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N1)S(=O)(=O)NCC2=NC=C(N2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[5-(trifluoromethyl)-1H-imidazol-2-yl]methyl]-1H-imidazole-2-sulfonamide typically involves the reaction of 5-(trifluoromethyl)-1H-imidazole-2-carbaldehyde with 1H-imidazole-2-sulfonamide under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is usually heated to a temperature range of 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as crystallization or chromatography may also be employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-[[5-(trifluoromethyl)-1H-imidazol-2-yl]methyl]-1H-imidazole-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as manganese dioxide.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfonic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

N-[[5-(trifluoromethyl)-1H-imidazol-2-yl]methyl]-1H-imidazole-2-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-[[5-(trifluoromethyl)-1H-imidazol-2-yl]methyl]-1H-imidazole-2-sulfonamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes or receptors, thereby modulating their activity. The imidazole rings can interact with metal ions or other functional groups, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    Trifluoromethyl-substituted imidazoles: Compounds with similar structures but different functional groups attached to the imidazole ring.

    Sulfonamide derivatives: Compounds with sulfonamide groups attached to various aromatic or heterocyclic rings.

Uniqueness

N-[[5-(trifluoromethyl)-1H-imidazol-2-yl]methyl]-1H-imidazole-2-sulfonamide is unique due to the presence of both trifluoromethyl and sulfonamide groups, which confer distinct chemical and biological properties. The combination of these functional groups enhances the compound’s stability, reactivity, and potential therapeutic applications.

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